molecular formula C9H9N5O4 B3065712 N-(4-Azido-2-nitrophenyl)-beta-alanine CAS No. 58775-35-2

N-(4-Azido-2-nitrophenyl)-beta-alanine

Cat. No.: B3065712
CAS No.: 58775-35-2
M. Wt: 251.2 g/mol
InChI Key: WBDBRCKAXAMLMR-UHFFFAOYSA-N
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Description

N-(4-Azido-2-nitrophenyl)-beta-alanine is a compound that features both azido and nitro functional groups attached to a phenyl ring, with a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Azido-2-nitrophenyl)-beta-alanine typically involves the reaction of 4-nitroaniline with sodium azide in the presence of a suitable solvent such as ethanol or water. The reaction is carried out under reflux conditions at elevated temperatures (around 80°C) for an extended period (e.g., 24 hours) to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Azido-2-nitrophenyl)-beta-alanine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.

Major Products Formed

    Reduction of Nitro Group: 4-Amino-2-nitrophenyl-beta-alanine.

    Reduction of Azido Group: 4-Amino-2-nitrophenyl-beta-alanine.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Azido-2-nitrophenyl)-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Azido-2-nitrophenyl)-beta-alanine involves the formation of a highly reactive nitrene intermediate upon exposure to UV light. This nitrene can insert into C-H and N-H bonds, leading to covalent modifications of biomolecules . The azido group also allows for click chemistry applications, facilitating the attachment of various functional groups to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Azido-2-nitrophenyl)-beta-alanine is unique due to its combination of azido and nitro groups, which provide distinct reactivity and versatility in chemical synthesis and biological applications. Its beta-alanine moiety also offers additional functionalization possibilities compared to similar compounds.

Properties

IUPAC Name

3-(4-azido-2-nitroanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O4/c10-13-12-6-1-2-7(8(5-6)14(17)18)11-4-3-9(15)16/h1-2,5,11H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDBRCKAXAMLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568020
Record name N-(4-Azido-2-nitrophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58775-35-2
Record name N-(4-Azido-2-nitrophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-azido-1-fluoro-2-nitro-benzene (90 mg) is mixed with an aqueous solution (0.5 ml) containing 3-aminopropionic acid (53 mg) and Na2CO3 (106 mg). Following addition of 2 ml of ethanol and 0.5 ml of water, the solution is heated for 24 h at 55° C. After removal of the unreacted materials by several ether extractions, the product (3-(N-(4-azido-2-nitrophenyl)-amino)propionic acid) is obtained by ether extraction of the acidified (pH 2.0) aqueous phase.
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106 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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